N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is an organic compound that features a thiophene ring attached to a cyclohexene ring via a carboxamide linkage Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while cyclohexene is a six-membered ring with one double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reaction of thiophene-2-carboxaldehyde with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired carboxamide via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Thiophene sulfoxides or thiophene sulfones.
Reduction: Cyclohex-3-ene-1-amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the cyclohexene ring but shares the thiophene and carboxamide functionalities.
Cyclohex-3-ene-1-carboxamide: Lacks the thiophene ring but contains the cyclohexene and carboxamide functionalities.
N-[(thiophen-2-yl)methyl]benzamide: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to the combination of the thiophene and cyclohexene rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJPIJNEORIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.